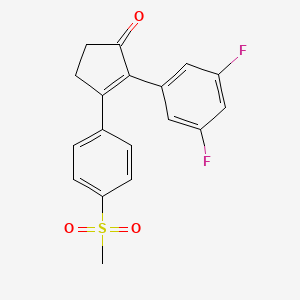
Vernakalant
Descripción general
Descripción
Vernakalant is an antiarrhythmic medication used to treat patients with atrial fibrillation . It is a class III antiarrhythmic drug for the acute conversion of atrial fibrillation, a kind of irregular heartbeat, in form of an intravenous infusion . It has been approved for use in the European Union and the UK since 2010 .
Molecular Structure Analysis
Vernakalant’s molecular formula is C20H31NO4 . It has a molar mass of 349.471 g·mol −1 . The structure of Vernakalant is complex, with multiple functional groups including ether, alcohol, and amine groups .
Chemical Reactions Analysis
Vernakalant blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa) which confers its effect on intra-atrial conduction . This current blockade enhances and onset of drug action accelerates in higher heart rates as the affinity of vernakalant for INa also increases .
Physical And Chemical Properties Analysis
Vernakalant has a molecular formula of C20H31NO4 and a molecular weight of 349.47 .
Aplicaciones Científicas De Investigación
Treatment of Atrial Fibrillation (AF)
Vernakalant is primarily known for its role in the cardioversion of acute-onset atrial fibrillation . It is a novel drug that has shown significant efficacy in converting AF to sinus rhythm, with a higher success rate compared to placebo and active comparators . Its multi-channel blocking properties, particularly on Na and K channels, make it a suitable option for rapid-onset AF, postoperative AF, and AF associated with ischemic heart disease and valvular states .
Antiarrhythmic Effects in Short QT Syndrome
Research has demonstrated Vernakalant’s potential in treating arrhythmias in patients with Short QT Syndrome Type 1 (SQTS1). Using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from a patient with SQTS1, Vernakalant was observed to prolong the action potential duration (APD) and reduce arrhythmia-like events . This suggests its possible candidacy as a treatment for arrhythmias in SQTS1 patients .
Hemodynamic Stability
Vernakalant has been evaluated for its hemodynamic effects in cardio-surgical ICU patients treated for recent-onset postoperative atrial fibrillation. The guidelines suggest Vernakalant as a treatment option for rhythm control due to its ability to maintain hemodynamic stability .
Pharmacological Cardioversion
Vernakalant is used in pharmacological cardioversion, an effective clinical strategy for managing atrial fibrillation. It offers a good balance between efficacy and tolerability, making it a viable choice for patients with rapid-onset AF .
Electrophysiological Properties
The electrophysiological properties of Vernakalant, such as enhancing Na/Ca exchanger currents and late sodium currents, while reducing outward small-conductance calcium-activated potassium channel current, contribute to its antiarrhythmic effects .
Safety Profile
A systematic review and meta-analysis have highlighted Vernakalant’s safety profile. While certain adverse events like dysgeusia, paresthesia, atrial flutter, and hypotension were noted, they were not clinically significant compared to placebo and active drugs . However, specific trials may be required to further investigate the causes of deaths reported in some studies, which were considered unrelated to Vernakalant use .
Mecanismo De Acción
Target of Action
Vernakalant primarily targets atrial voltage-gated sodium channels and atria-specific potassium currents . These targets play a crucial role in the electrical activity of the heart, specifically in the atria. The sodium channels are responsible for the initiation and conduction of electrical signals, while the potassium currents are involved in the repolarization phase of the action potential .
Mode of Action
Vernakalant interacts with its targets by blocking the atrial voltage-gated sodium channels in a dose and frequency-dependent manner . It also inhibits the late sodium current, which affects intra-atrial conduction . This blockade enhances the onset of drug action, especially at higher heart rates, as the affinity of vernakalant for sodium channels increases . In addition to sodium channels, vernakalant also blocks atria-specific potassium currents, thereby prolonging the refractory period .
Biochemical Pathways
The primary biochemical pathway affected by vernakalant involves the electrical signaling in the heart. By blocking sodium channels and potassium currents, vernakalant disrupts the normal flow of ions across the cell membrane during the cardiac action potential . This leads to a prolongation of the refractory period, slowing down the rate of electrical signals, and thus helping to restore normal rhythm in the atria .
Pharmacokinetics
It is known that vernakalant is metabolized by the liver enzyme cyp2d6
Result of Action
The molecular effect of vernakalant’s action is the blockade of sodium and potassium ion channels, which alters the electrical activity within the heart . On a cellular level, this results in a prolongation of the refractory period and a slowing down of the heart rate . These changes help to convert atrial fibrillation, an irregular and often rapid heart rate, back to normal sinus rhythm .
Action Environment
The efficacy and stability of vernakalant can be influenced by various environmental factors. It is known that the drug’s effect is potentiated at higher heart rates , suggesting that the physiological state of the patient (such as heart rate) can influence the drug’s action
Safety and Hazards
Vernakalant is contraindicated in a number of heart conditions: severe aortic stenosis, low blood pressure (systolic pressure under 100 mmHg), heart failure (NYHA class III–IV), prolonged QT time, severe bradycardia (slow heart rate), sinus node dysfunction, second or third-degree atrioventricular block, and acute coronary syndrome including heart attack . The most common adverse effects in studies were dysgeusia (taste disturbance, in 18% of patients), sneezing (13%) and paraesthesia (abnormal skin sensations, 7%); they were transient and rarely led to an abortion of the treatment .
Direcciones Futuras
Vernakalant is currently being evaluated by the Food and Drug Administration (FDA) for the termination of atrial fibrillation . It appears to offer an effective and safe approach to the rapid conversion of recent-onset AF to normal sinus rhythm . It should be a first-line option for the pharmacological cardioversion of patients with haemodynamically stable recent-onset AF without severe structural heart disease .
Propiedades
IUPAC Name |
(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3/t16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHQKCBVWWUUKN-KZNAEPCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229659 | |
| Record name | Vernakalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vernakalant blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa)which confers its effect on intra-atrial conduction. This current blockade enhance and onset of drug action accelerates in higher heart rate as the affinity of vernakalant for INa also increases. Its binding offset is quick once the heart rate slows. It also blocks Kv 1.5 channel and its early activating potassium channels (IKur) and inhibits acetylcholine-activated potassium channels (IKAch), which are specific to the atrium and cause prolongation of atrial refractoriness. Vernakalant also blocks Kv4.3 channel and its cardiac transient outward potassium current (Ito), which is involved more with atrial than ventricular refractoriness. Vernakalant minimally blocks hERG channels and its rapidly activating/delayed rectifying potassium current (IKr) which accounts for mild QT prolongation. QRS widening due to INa blockade also contributes to QT prolongation. | |
| Record name | Vernakalant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06217 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Vernakalant | |
CAS RN |
794466-70-9 | |
| Record name | Vernakalant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794466-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vernakalant [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794466709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vernakalant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06217 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vernakalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyrrolidinol, 1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]-, (3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERNAKALANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G468C8B13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




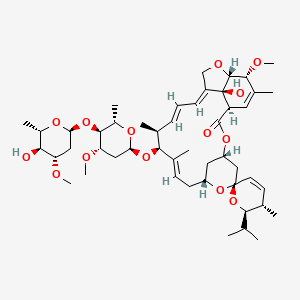
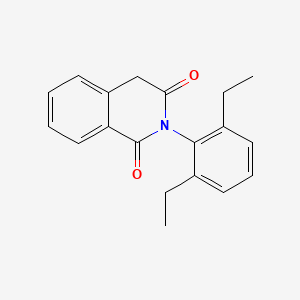
![(2S)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]-3-iodophenyl]-2-ethoxypropanoic acid](/img/structure/B1244622.png)
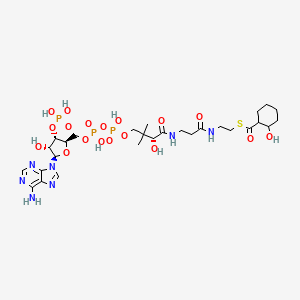
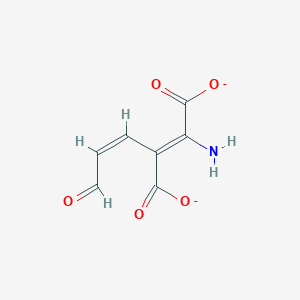
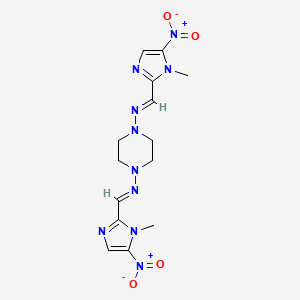
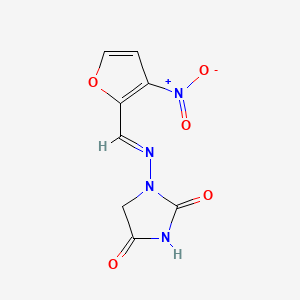
![5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one](/img/structure/B1244635.png)
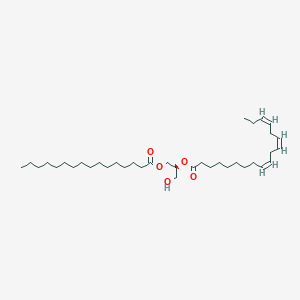
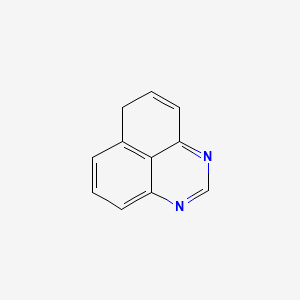
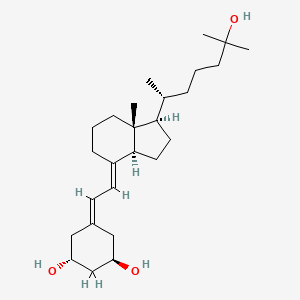
![4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B1244641.png)
